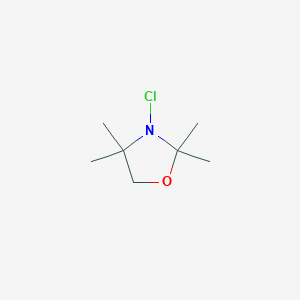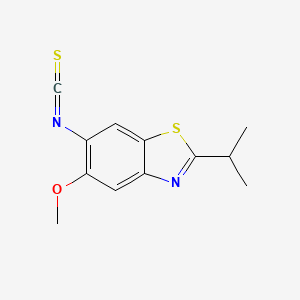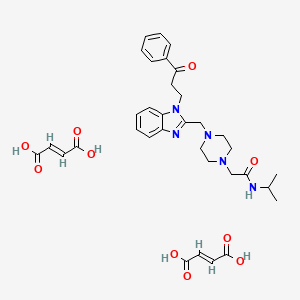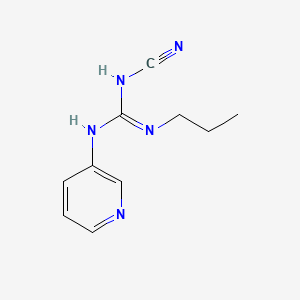
Molybdenum--uranium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–uranium (1/2) is a compound that combines the elements molybdenum and uranium in a specific ratioThe combination of molybdenum and uranium results in a material that exhibits enhanced mechanical properties, corrosion resistance, and dimensional stability, making it a promising candidate for use in nuclear reactors and other high-stress environments .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–uranium (1/2) typically involves the use of powder metallurgy techniques. This method includes the blending of molybdenum and uranium powders, followed by compaction and sintering at high temperatures. The process ensures a uniform distribution of the elements and results in a dense, homogenous material .
Industrial Production Methods: In industrial settings, the production of molybdenum–uranium (1/2) may also involve electron-beam or vacuum-arc melting techniques. These methods provide high-purity materials and allow for precise control over the composition and microstructure of the final product .
化学反应分析
Types of Reactions: Molybdenum–uranium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can be oxidized to form molybdenum trioxide (MoO3) at elevated temperatures, while uranium can undergo reduction reactions to form lower oxidation states .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–uranium (1/2) include acids, bases, and oxidizing agents. For example, sulfuric acid (H2SO4) can be used to strip uranium and molybdenum ions from the compound, resulting in the formation of uranium oxide (UO2) and molybdenum trioxide (MoO3) .
Major Products Formed: The major products formed from the reactions of molybdenum–uranium (1/2) include uranium oxide (UO2) and molybdenum trioxide (MoO3). These products are of interest due to their applications in nuclear fuel and catalysis .
科学研究应用
Molybdenum–uranium (1/2) has a wide range of scientific research applications. In the field of nuclear science, it is used as a fuel material for research reactors due to its excellent properties, such as high density and good thermal conductivity . In materials science, the compound is studied for its potential use in high-temperature and high-stress environments, where its mechanical properties and corrosion resistance are advantageous .
作用机制
The mechanism of action of molybdenum–uranium (1/2) in nuclear applications involves its ability to sustain nuclear fission reactions. The compound’s high density and thermal conductivity allow it to efficiently transfer heat generated during fission, making it an effective fuel material . On a molecular level, the presence of molybdenum enhances the mechanical properties and corrosion resistance of the compound, while uranium provides the necessary fissile material for nuclear reactions .
相似化合物的比较
Molybdenum–uranium (1/2) can be compared to other uranium-based compounds, such as uranium-zirconium and uranium-titanium alloys. While these compounds also exhibit good mechanical properties and corrosion resistance, molybdenum–uranium (1/2) is unique in its ability to maintain dimensional stability under high-stress conditions . Additionally, the presence of molybdenum provides enhanced thermal conductivity, making it a more efficient material for nuclear fuel applications .
List of Similar Compounds:- Uranium-zirconium alloy
- Uranium-titanium alloy
- Uranium-molybdenum alloy (with different ratios)
- Uranium-niobium alloy
属性
CAS 编号 |
58616-21-0 |
|---|---|
分子式 |
MoU2 |
分子量 |
572.01 g/mol |
IUPAC 名称 |
molybdenum;uranium |
InChI |
InChI=1S/Mo.2U |
InChI 键 |
XJSZZMKZYMBBDG-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[U].[U] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


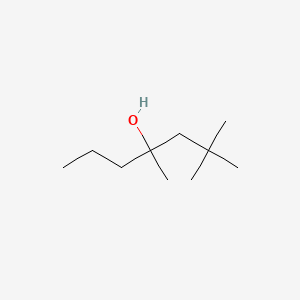
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
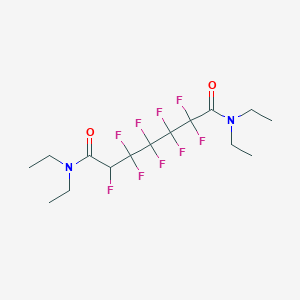
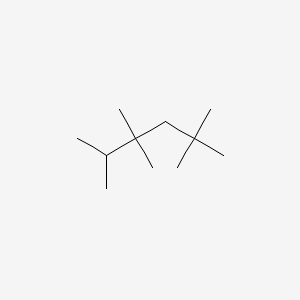
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)

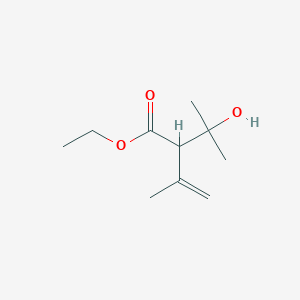
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
